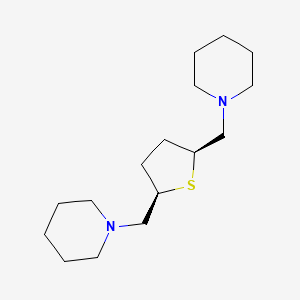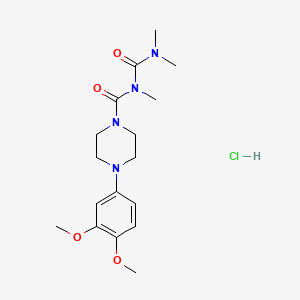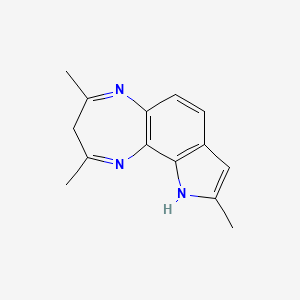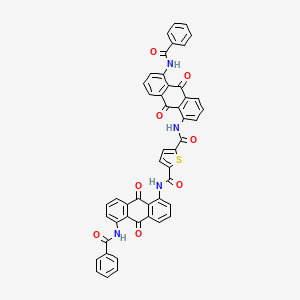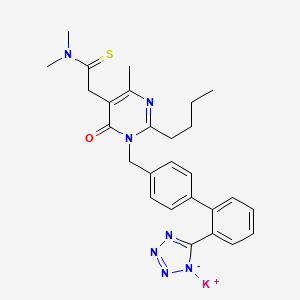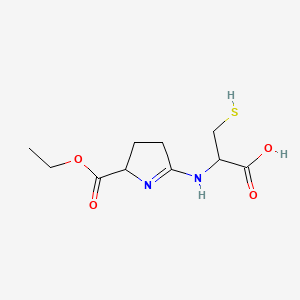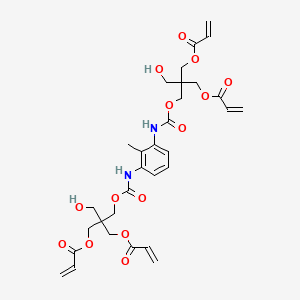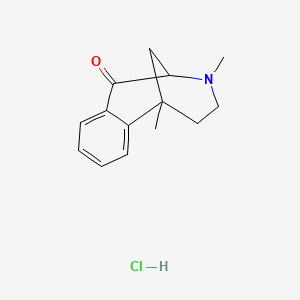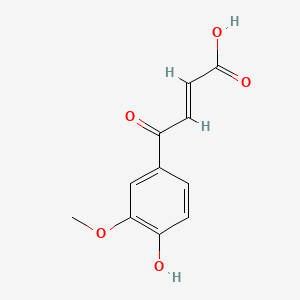
(E)-4-(4-Hydroxy-3-methoxyphenyl)-4-oxo-2-butenoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-4-(4-Hydroxy-3-methoxyphenyl)-4-oxo-2-butenoic acid is an organic compound known for its unique chemical structure and properties. It is characterized by the presence of a hydroxy group, a methoxy group, and a butenoic acid moiety. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(4-Hydroxy-3-methoxyphenyl)-4-oxo-2-butenoic acid typically involves the use of starting materials such as 4-hydroxy-3-methoxybenzaldehyde and malonic acid. The reaction is carried out under reflux conditions in the presence of a base, such as sodium hydroxide, to facilitate the condensation reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar starting materials and conditions. The process is optimized for yield and purity, often incorporating advanced purification methods such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(E)-4-(4-Hydroxy-3-methoxyphenyl)-4-oxo-2-butenoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as ketones, alcohols, and substituted phenyl compounds .
Applications De Recherche Scientifique
(E)-4-(4-Hydroxy-3-methoxyphenyl)-4-oxo-2-butenoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and cardiovascular conditions.
Industry: It is used in the development of new materials and chemical processes .
Mécanisme D'action
The mechanism of action of (E)-4-(4-Hydroxy-3-methoxyphenyl)-4-oxo-2-butenoic acid involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its biological activity, allowing it to interact with enzymes and receptors in the body. These interactions can lead to the modulation of various biochemical pathways, resulting in its observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-3-methoxybenzaldehyde: Shares the hydroxy and methoxy groups but lacks the butenoic acid moiety.
Ferulic Acid: Contains similar functional groups but differs in the position and structure of the carbon chain.
Vanillin: Similar in structure but with a different functional group arrangement
Uniqueness
(E)-4-(4-Hydroxy-3-methoxyphenyl)-4-oxo-2-butenoic acid is unique due to its specific combination of functional groups and the presence of the butenoic acid moiety. This unique structure contributes to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds .
Propriétés
Numéro CAS |
86690-98-4 |
|---|---|
Formule moléculaire |
C11H10O5 |
Poids moléculaire |
222.19 g/mol |
Nom IUPAC |
(E)-4-(4-hydroxy-3-methoxyphenyl)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C11H10O5/c1-16-10-6-7(2-3-9(10)13)8(12)4-5-11(14)15/h2-6,13H,1H3,(H,14,15)/b5-4+ |
Clé InChI |
GHZCXWOSHPZAQI-SNAWJCMRSA-N |
SMILES isomérique |
COC1=C(C=CC(=C1)C(=O)/C=C/C(=O)O)O |
SMILES canonique |
COC1=C(C=CC(=C1)C(=O)C=CC(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



